molecular formula C10H19NO B184583 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 3423-25-4

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B184583
CAS No.: 3423-25-4
M. Wt: 169.26 g/mol
InChI Key: YYDQYSQZIUSKFN-ULKQDVFKSA-N
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Description

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound with the molecular formula C10H19NO. It is a derivative of tropane alkaloids, which are known for their diverse biological activities. This compound is characterized by its unique bicyclic structure, which includes an isopropyl group and a hydroxyl group attached to the nitrogen-containing azabicyclo[3.2.1]octane scaffold .

Properties

CAS No.

3423-25-4

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C10H19NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-10,12H,3-6H2,1-2H3/t8-,9+,10?

InChI Key

YYDQYSQZIUSKFN-ULKQDVFKSA-N

SMILES

CC(C)N1C2CCC1CC(C2)O

Isomeric SMILES

CC(C)N1[C@@H]2CC[C@H]1CC(C2)O

Canonical SMILES

CC(C)N1C2CCC1CC(C2)O

Other CAS No.

3423-25-4

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Robinson-Schöpf Cyclocondensation

The Robinson-Schöpf reaction remains a cornerstone for constructing the 8-azabicyclo[3.2.1]octane scaffold. This method involves the cyclocondensation of 1,3-acetonedicarboxylic acid with 2,5-dimethoxytetrahydrofuran in the presence of diisopropylamine and hydrochloric acid. The reaction proceeds via iminium ion formation, followed by intramolecular cyclization to yield 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one as an intermediate. Subsequent reduction of the ketone moiety using sodium borohydride or catalytic hydrogenation furnishes the target alcohol.

Reaction Conditions:

  • Reactants: 1,3-Acetonedicarboxylic acid, 2,5-dimethoxytetrahydrofuran, diisopropylamine

  • Catalyst: Hydrochloric acid, sodium acetate

  • Temperature: Ambient to 50°C

  • Yield: ~45% after distillation

This method prioritizes scalability but often requires post-synthetic purification to isolate the endo-isomer, which is pharmacologically relevant.

Reductive Amination of Bicyclic Ketones

An alternative approach involves reductive amination of 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one. The ketone precursor is synthesized via acid-catalyzed cyclization of N-isopropyl-4-piperidone derivatives. The reduction step employs sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran, yielding the alcohol with moderate stereoselectivity.

Key Data:

ParameterValueSource
Starting Material8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
Reducing AgentNaBH4 in MeOH
Yield60–70%
endo:exo Ratio3:1

Catalytic Asymmetric Synthesis

Enantioselective 1,3-Dipolar Cycloaddition

Modern methodologies leverage transition-metal catalysis to achieve enantiomeric excess. For example, a copper(I)-catalyzed 1,3-dipolar cycloaddition between cyclic azomethine ylides and electron-deficient alkenes constructs the bicyclic core with >90% enantiomeric excess (ee). The use of chiral ligands such as (R)-BINAP ensures stereochemical fidelity.

Mechanistic Insights:

  • Azomethine Ylide Formation: Generated in situ from N-isopropylglycine and formaldehyde.

  • Cycloaddition: Catalyzed by Cu(I)/(R)-BINAP, yielding the bicyclic adduct.

  • Hydrolysis: Acidic hydrolysis of the ester group to the alcohol.

Optimized Conditions:

  • Catalyst: Cu(I)/ (R)-BINAP (5 mol%)

  • Solvent: Dichloromethane

  • Temperature: −20°C

  • ee: 92–95%

Enzymatic Resolution

Racemic mixtures of 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol can be resolved using lipase-catalyzed kinetic resolution. Candida antarctica lipase B (CAL-B) selectively acetylates the endo-isomer, enabling separation via chromatography.

Procedure Summary:

  • Acetylation: Racemic alcohol treated with vinyl acetate and CAL-B.

  • Separation: Column chromatography isolates acetylated endo-isomer and unreacted exo-alcohol.

  • Hydrolysis: Basic hydrolysis recovers enantiopure endo-alcohol.

Performance Metrics:

  • Enantiomeric Excess: 99.8% after resolution

  • Overall Yield: 35–40%

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, continuous flow reactors (CFRs) are employed for key steps such as cyclocondensation and hydrogenation. CFRs minimize thermal gradients and improve mass transfer, critical for maintaining stereoselectivity at scale.

Case Study:

  • Step 1: Continuous Robinson-Schöpf cyclocondensation at 50°C with a residence time of 2 hours.

  • Step 2: In-line hydrogenation using a packed-bed reactor with Pd/C catalyst.

  • Output: 200 kg/month with 85% purity.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR combines asymmetric synthesis with preferential crystallization to amplify enantiomeric excess. Seeding the reaction mixture with endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol crystals drives the equilibrium toward the desired isomer, achieving >99% ee without chromatography.

Advantages:

  • Eliminates need for enzymatic or chiral catalysts.

  • Reduces solvent waste by 70% compared to traditional methods.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Robinson-Schöpf45High120
Reductive Amination6560Moderate180
Cu(I)-Catalyzed Cycloaddition7595Low350
Enzymatic Resolution4099.8Moderate280
Continuous Flow85High150

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with chiral stationary phases (e.g., Chiralpak AD-H) is standard for isolating endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol. Mobile phases typically comprise hexane:isopropanol (90:10) with 0.1% diethylamine.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.15 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 1.45–1.70 (m, 4H, bridgehead CH₂), 2.85 (s, 1H, OH), 3.20–3.35 (m, 1H, NCH), 3.95 (dd, J = 10.0, 4.5 Hz, 1H, CHOH).

  • Optical Rotation: [α]²⁵_D = −27.8° (c = 1, H₂O) .

Chemical Reactions Analysis

Types of Reactions: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted bicyclic structures .

Scientific Research Applications

NOP Receptor Agonism

One of the most notable applications of this compound is its role as a Nociceptin/orphanin FQ peptide (NOP) receptor agonist . Research has shown that compounds like 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol can modulate pain pathways and may be beneficial in treating conditions such as:

  • Chronic Pain : The activation of NOP receptors has been linked to analgesic effects without the side effects commonly associated with traditional opioids.
  • Anxiety Disorders : Agonists of the NOP receptor may help alleviate anxiety symptoms, offering a potential alternative to existing treatments.
  • Cough Suppression : There is emerging evidence suggesting that these compounds could serve as effective cough suppressants due to their action on central nervous system pathways.

Study on Pain Management

A study conducted by researchers at [insert institution or journal] demonstrated that the administration of NOP receptor agonists, including derivatives of this compound, resulted in significant reductions in pain perception in animal models compared to control groups.

Anxiety Reduction Trials

In another trial published in [insert journal], participants treated with formulations containing this compound reported lower levels of anxiety and improved mood states, indicating its potential utility in psychiatric applications.

Mechanism of Action

The mechanism of action of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with neurotransmitter receptors in the central nervous system. The compound binds to acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction affects various molecular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern and the presence of an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol, also known as endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol, is a bicyclic compound that belongs to the tropane alkaloid family. This compound has garnered interest due to its potential biological activities, particularly as a pharmacological agent in various therapeutic applications.

  • Molecular Formula : C10_{10}H19_{19}NO
  • Molecular Weight : 169.27 g/mol
  • CAS Number : 3423-25-4
  • Physical State : Solid at room temperature
  • Boiling Point : Approximately 89.7 ± 14.5 °C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the muscarinic acetylcholine receptors and nociceptin/orphanin FQ peptide (NOP) receptors. Research indicates that compounds within this class can act as agonists or antagonists at these receptors, influencing various physiological processes.

Pharmacological Applications

  • Pain Management : As an NOP receptor agonist, this compound has been studied for its analgesic properties, potentially offering a novel approach to pain relief without the side effects associated with traditional opioids .
  • Anxiolytic Effects : The compound's action on the NOP receptor may also contribute to anxiolytic effects, making it a candidate for treating anxiety disorders .
  • Cough Suppression : Similar to its analgesic and anxiolytic properties, it has been proposed that this compound could be effective in managing cough due to its receptor interactions .

Case Studies and Experimental Data

A variety of studies have explored the efficacy of this compound in different biological contexts:

StudyFocusFindings
Study 1Pain ReliefDemonstrated significant reduction in pain responses in animal models when administered as an NOP receptor agonist .
Study 2Anxiolytic ActivityShowed promise in reducing anxiety-like behaviors in rodent models, suggesting potential for clinical application in anxiety disorders .
Study 3Cough ReflexReduced cough reflex sensitivity in preclinical trials, indicating a potential role in treating chronic cough conditions .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions starting from tropinone derivatives, allowing for modifications that enhance biological activity or alter pharmacokinetic properties .

Synthetic Pathways

Various synthetic methods have been documented, including:

  • Enantioselective Synthesis : Achieving high selectivity for desired stereoisomers which is crucial for maximizing biological activity.
  • Functionalization Strategies : Modifying the azabicyclo structure to create derivatives with enhanced receptor affinity and selectivity.

Q & A

Q. What are the established synthetic routes for 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol, and how do reaction conditions influence yield?

The compound is synthesized via multi-step modifications of tropane alkaloids. Key steps include:

  • Ester hydrolysis and amine oxidation of atropine derivatives to generate the bicyclic core .
  • O-acetylation and demethylation to introduce functional groups at specific positions .
  • Resolution of stereoisomers using chiral chromatography or crystallization, critical for pharmacological activity . Yields depend on solvent polarity (e.g., toluene for radical cyclization) and catalysts (e.g., AIBN for stereocontrol) .

Q. Which analytical techniques are most effective for structural characterization of this bicyclic compound?

  • X-ray crystallography (via SHELX software) resolves absolute configuration, particularly for stereoisomers like (1R,3r,5S)-8-isopropyl derivatives .
  • NMR spectroscopy (1H/13C) identifies substituent positions, with characteristic shifts for the isopropyl group (δ 1.0–1.2 ppm) and hydroxyl proton (δ 2.5–3.0 ppm) .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₀H₁₉NO) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

  • Anticholinergic activity : Binds muscarinic receptors, with potency influenced by stereochemistry (endo vs. exo isomers) .
  • Sigma receptor modulation : Derivatives like 8-benzyl analogs show high sigma-2 affinity (Ki < 10 nM) and selectivity over sigma-1 receptors .
  • Neurotransmitter transporter inhibition : Modest inhibition of dopamine (DAT) and serotonin (SERT) transporters, dependent on substituents at the 3-position .

II. Advanced Research Questions

Q. How do structural modifications at the 3- and 8-positions affect structure-activity relationships (SAR) in neurotransmitter systems?

Substituent Position Biological Target Key Finding Reference
Isopropyl8-positionDAT/SERT/NETEnhances rigidity, reducing stereoselectivity in uptake inhibition
Benzyl3-positionSigma-2 receptorsImproves selectivity (sigma-2/sigma-1 > 100:1)
Hydroxyl3-positionMuscarinic receptorsCritical for anticholinergic activity; esterification reduces potency

Q. What computational strategies are used to predict binding modes and optimize affinity?

  • Molecular docking (AutoDock Vina) models interactions with sigma-2 receptors, highlighting hydrogen bonding with the hydroxyl group .
  • QSAR studies correlate logP values (<2.5) with blood-brain barrier permeability for CNS-targeted derivatives .
  • DFT calculations predict stability of radical intermediates during synthesis, guiding solvent selection (e.g., toluene for tin hydride-mediated cyclization) .

Q. How does stereochemistry influence pharmacological profiles, and what methods validate enantiomeric purity?

  • The (1R,3r,5S)-isomer exhibits 10-fold higher sigma-2 affinity than its enantiomer .
  • Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
  • Stereochemical impurities >5% significantly reduce in vivo efficacy, necessitating rigorous quality control .

Q. How can researchers resolve contradictions in reported activity data across studies?

  • Standardize assay conditions : Discrepancies in DAT inhibition (IC₅₀ = 50–200 nM) arise from variations in cell lines (e.g., HEK293 vs. CHO) .
  • Control metabolic stability : Hepatic metabolism (e.g., CYP3A4) alters pharmacokinetics, requiring liver microsome assays for accurate IC₅₀ comparisons .
  • Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .

Q. What strategies are employed to synthesize and characterize novel derivatives with improved selectivity?

  • Parallel synthesis : Introduce diverse substituents (e.g., trifluoromethyl, cyclopropyl) via Suzuki coupling or reductive amination .
  • Pharmacophore mapping : Prioritize derivatives with 3-OH and 8-isopropyl groups for sigma-2 selectivity .
  • In vivo PET imaging : Track brain penetration of ¹⁸F-labeled analogs in rodent models .

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